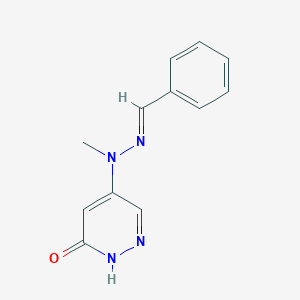

(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one

概要

説明

準備方法

RG7304の合成は、ピリダジノン環を含むコア構造の調製から始まるいくつかのステップを含みます。合成経路は一般的に以下のステップを含みます。

ピリダジノン環の形成: これは、適切なジケトンとヒドラジンの反応によって達成されます。

置換反応: さまざまな置換基は、求核置換反応によってピリダジノン環に導入されます。

RG7304の工業生産方法は、これらのステップの最適化を含み、高い収率と純度を確保し、大規模生産のためのスケーラビリティを実現する可能性があります。

化学反応の分析

RG7304は、いくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体に変換されます。

還元: 還元反応は、化合物上の官能基を修飾するために使用できます。

置換: 求核置換反応と求電子置換反応は、RG7304の合成と修飾において一般的です。

これらの反応で使用される一般的な試薬には、ヒドラジン、ベンズアルデヒド誘導体、およびさまざまな酸化剤と還元剤が含まれます。これらの反応から生成される主要な生成物は、通常、さまざまな置換基を持つコアピリダジノン構造の誘導体です。

4. 科学研究への応用

RG7304は、いくつかの科学研究に適用されています。

化学: Ras-Raf-MEK-ERKシグナル伝達経路の研究におけるモデル化合物として使用されます。

生物学: RG7304は、細胞シグナル伝達と経路阻害が細胞増殖と生存に与える影響を研究するために使用されます。

医学: この化合物は、特にRas-Raf-MEK-ERK経路に突然変異を持つさまざまな癌の潜在的な治療薬として研究されています.

科学的研究の応用

Medicinal Chemistry and Cancer Therapy

MEK Inhibition

One of the primary applications of (E)-5-(2-benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is its role as a MEK (Mitogen-Activated Protein Kinase) inhibitor. MEK inhibitors are critical in cancer therapy as they target the MAPK signaling pathway, which is often dysregulated in various cancers. RG7304 has shown promising results in preclinical studies, demonstrating the ability to inhibit tumor growth in models of melanoma and other cancers .

Clinical Trials

Currently, RG7304 is undergoing clinical trials to evaluate its efficacy and safety as a cancer treatment. The compound's mechanism involves blocking the phosphorylation of ERK (Extracellular Signal-Regulated Kinase), which is a downstream target of MEK. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

Research has demonstrated that derivatives of pyridazine compounds exhibit antimicrobial activity against various pathogens. Studies have reported that similar compounds show effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The observed activities suggest that this compound may also possess similar properties, warranting further investigation .

Antiparasitic Activity

In addition to its antibacterial properties, there is emerging evidence that compounds related to this compound may exhibit antiparasitic effects. For instance, studies on related hydrazine derivatives have shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzylidene moiety or the hydrazine group can significantly affect its biological activity and selectivity for target enzymes. Research into these modifications can lead to more potent derivatives with improved therapeutic profiles .

Computational Studies

Molecular Docking

Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance interactions with target proteins, thereby improving efficacy .

Summary Table: Applications of this compound

作用機序

RG7304は、Ras-Raf-MEK-ERKシグナル伝達経路を阻害することによってその効果を発揮します。この経路は、細胞分裂、分化、生存に関与しています。この経路を阻害することによって、RG7304は癌細胞の増殖を抑制し、アポトーシスを誘導することができます。 RG7304の分子標的は、経路の重要な成分であるMEKタンパク質とRAFタンパク質を含みます .

6. 類似の化合物との比較

RG7304は、MEKとRAFタンパク質の両方を二重に阻害するという点でユニークです。類似の化合物には、次のものがあります。

トラメチニブ: メラノーマの治療に使用されるMEK阻害剤。

コビメチニブ: 他の薬物と組み合わせて癌の治療に使用される別のMEK阻害剤。

ベムラフェニブ: メラノーマの治療に使用されるRAF阻害剤.

RG7304のユニークさは、MEKとRAFの両方を阻害できることにあります。これは、これらのタンパク質のいずれか1つだけを標的とする化合物と比較して、Ras-Raf-MEK-ERK経路のより包括的な阻害を提供します。

類似化合物との比較

RG7304 is unique in its dual inhibition of both MEK and RAF proteins. Similar compounds include:

Trametinib: A MEK inhibitor used in the treatment of melanoma.

Cobimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment.

Vemurafenib: A RAF inhibitor used in the treatment of melanoma.

RG7304’s uniqueness lies in its ability to inhibit both MEK and RAF, providing a more comprehensive inhibition of the Ras-Raf-MEK-ERK pathway compared to compounds that target only one of these proteins.

生物活性

The compound (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of 2-benzylidene-1-methylhydrazine with pyridazin-3(2H)-one. The general procedure includes:

- Reagents : 2-benzylidene-1-methylhydrazine and pyridazin-3(2H)-one.

- Solvent : Ethanol or DMF (Dimethylformamide).

- Conditions : Reflux for several hours followed by cooling and crystallization.

This method yields a compound that can be purified through recrystallization from suitable solvents.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. In a study involving various substituted pyridazinones, this compound demonstrated potent activity against Gram-positive bacteria, particularly Bacillus subtilis, comparable to standard antibiotics like ampicillin .

Anticancer Properties

Recent investigations into the anticancer effects of this compound reveal its potential in inhibiting the proliferation of cancer cell lines. For instance, studies on HCT116 colon carcinoma cells showed that derivatives of pyridazinones, including our compound of interest, effectively reduced cell viability, indicating promising anticancer activity .

Tyrosinase Inhibition

Tyrosinase inhibition is critical in treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results indicate that it significantly reduces melanin production by inhibiting intracellular tyrosinase activity .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. The compound exhibited strong radical scavenging activity, suggesting its potential as an antioxidant agent .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several pyridazinone derivatives against pathogenic strains. The results indicated that this compound inhibited the growth of multiple strains, showcasing its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell growth in a dose-dependent manner. The IC50 values were determined to assess potency against specific cancer types, showing significant promise for further development as an anticancer therapeutic .

特性

分子式 |

C12H12N4O |

|---|---|

分子量 |

228.25 g/mol |

IUPAC名 |

4-[[(E)-benzylideneamino]-methylamino]-1H-pyridazin-6-one |

InChI |

InChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)/b14-8+ |

InChIキー |

CTGDOGPKSFBVDA-RIYZIHGNSA-N |

SMILES |

CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |

異性体SMILES |

CN(C1=CC(=O)NN=C1)/N=C/C2=CC=CC=C2 |

正規SMILES |

CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CKI27; CK127; CK 127; RG7304; RG7304; RG 7304 R7304. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。